(2-Phenylethoxy)acetaldehyde

Description

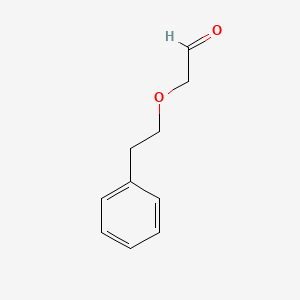

Structural Classification and Functional Group Analysis of (2-Phenylethoxy)acetaldehyde

This compound is classified as an aromatic ether-aldehyde. Its structure is characterized by a phenylethyl group linked via an ether oxygen to an acetaldehyde (B116499) moiety. ontosight.ai

The key functional groups are:

Aldehyde group (-CHO): This group consists of a carbonyl center (a carbon double-bonded to an oxygen) bonded to a hydrogen and a carbon atom. It is the primary site for nucleophilic addition reactions and can be readily oxidized to a carboxylic acid. ontosight.ai

Ether linkage (-O-): An oxygen atom connects the phenylethyl group and the acetaldehyde fragment. This linkage is generally stable but can be cleaved under harsh acidic conditions. ontosight.ai

The combination of a reactive aldehyde and a stable aromatic ether within the same molecule allows for selective chemical transformations, making it a potentially useful building block in organic synthesis.

Below is a table summarizing the key identifiers and properties of this compound.

| Identifier | Value | Source |

| IUPAC Name | 2-(2-phenylethoxy)acetaldehyde | PubChem nih.gov |

| CAS Number | 41847-88-5 | PubChem nih.gov |

| Molecular Formula | C₁₀H₁₂O₂ | PubChem nih.gov |

| Molecular Weight | 164.20 g/mol | PubChem nih.gov |

| Boiling Point | 231-232 °C at 760 mmHg | The Good Scents Company thegoodscentscompany.com |

| Flash Point | 88.5 °C | Chemsrc chemsrc.com |

| Density | 1.033 g/cm³ | Chemsrc chemsrc.com |

Positioning of this compound within the Chemical Landscape of Aromatic Ethers and Aldehydes

This compound belongs to the broad class of bifunctional organic compounds. Its chemical behavior is a composite of the characteristics of its constituent functional groups, placing it at the intersection of aromatic ethers and aliphatic aldehydes.

Comparison with Simple Aldehydes: Like acetaldehyde or phenylacetaldehyde (B1677652), it undergoes typical aldehyde reactions such as oxidation, reduction, and nucleophilic additions. ontosight.ai However, the bulky phenylethoxy group can sterically hinder reactions at the aldehyde center compared to smaller aldehydes. Phenylacetaldehyde, for instance, is a structurally related aromatic aldehyde used in fragrances and polymer synthesis. wikipedia.org

Comparison with Aromatic Ethers: Similar to anisole (B1667542) (methoxybenzene) or phenetole (B1680304) (ethoxybenzene), the ether linkage in this compound is relatively inert. The presence of the aromatic ring suggests the possibility of electrophilic substitution reactions (e.g., nitration, halogenation), though the activating/deactivating nature and directing effects of the -(CH₂)₂OCH₂CHO substituent are not extensively documented.

The synthesis of such ether-aldehydes often involves the reaction of an alcohol with an aldehyde derivative. ontosight.ai For example, the synthesis of this compound can be achieved through the reaction of phenylethanol with acetaldehyde in the presence of an acid catalyst. ontosight.ai This contrasts with methods for synthesizing simpler aromatic aldehydes, such as the Darzens reaction for phenylacetaldehyde. google.com The field of reductive etherification of aromatic aldehydes with alcohols is an active area of research, providing pathways to a wide variety of ether compounds. organic-chemistry.orgnih.govresearchgate.netacs.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

41847-88-5 |

|---|---|

Molecular Formula |

C10H12O2 |

Molecular Weight |

164.2 g/mol |

IUPAC Name |

2-(2-phenylethoxy)acetaldehyde |

InChI |

InChI=1S/C10H12O2/c11-7-9-12-8-6-10-4-2-1-3-5-10/h1-5,7H,6,8-9H2 |

InChI Key |

IPTBGLHPPBSVHE-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCOCC=O |

Canonical SMILES |

C1=CC=C(C=C1)CCOCC=O |

Other CAS No. |

41847-88-5 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Phenylethoxy Acetaldehyde and Structural Analogues

Chemo-Selective Oxidation Pathways Leading to Aldehyde Formation

A primary route to (2-Phenylethoxy)acetaldehyde is through the controlled oxidation of its corresponding alcohol precursor, 2-(2-phenylethoxy)ethan-1-ol. The main challenge in this transformation is to prevent the over-oxidation of the aldehyde to the corresponding carboxylic acid. bham.ac.uknih.gov

Catalytic Oxidation of Corresponding Alcohol Precursors

The catalytic oxidation of primary alcohols to aldehydes is a cornerstone of modern organic synthesis due to its efficiency and the importance of aldehydes as synthetic intermediates. byjus.comamazonaws.com Various catalytic systems have been developed to achieve this transformation with high selectivity.

Commonly used catalysts include transition metal compounds based on ruthenium, palladium, and copper. amazonaws.comacs.org For instance, ruthenium carboxylate complexes have been shown to be effective for the selective oxidation of primary alcohols to aldehydes using molecular oxygen as the oxidant. acs.org Another approach involves the use of transition metal phthalocyanine (B1677752) catalysts in the presence of a hydroperoxide, such as tert-butyl hydroperoxide (TBHP). google.com

Nitroxide-based catalysts, particularly 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) and its derivatives, are widely employed for the mild and selective oxidation of primary alcohols. nih.govamazonaws.comsci-hub.se These reactions often use co-oxidants like sodium hypochlorite (B82951) or operate under aerobic conditions with a copper co-catalyst. nih.govamazonaws.com A notable method employs a catalytic pairing of a nitroxide and nitric acid, which effectively oxidizes a range of alcohols to aldehydes in good to excellent yields without over-oxidation. thieme-connect.com

More environmentally friendly approaches utilize pure oxygen or hydrogen peroxide as the terminal oxidant, often in the presence of novel catalysts like deep eutectic solvent surfactants. frontiersin.org Photocatalytic methods using quinone-type catalysts and visible light have also emerged as a green alternative for the aerobic oxidation of alcohols. google.com

Table 1: Comparison of Catalytic Systems for Primary Alcohol Oxidation

| Catalyst System | Oxidant | Key Features |

|---|---|---|

| Ruthenium Carboxylate | O₂ | Selective for primary alcohols. acs.org |

| Transition Metal Phthalocyanine | Hydroperoxide (e.g., TBHP) | Non-toxic by-products with TBHP. google.com |

| TEMPO/Co-oxidant | NaOCl, O₂ | Mild conditions, high selectivity. nih.govamazonaws.com |

| Nitroxide/Nitric Acid | - | No metal catalyst required. thieme-connect.com |

| FeCl₃/Deep Eutectic Solvent | H₂O₂ | Environmentally friendly conditions. frontiersin.org |

| Quinone-type Photocatalyst | O₂ (with visible light) | Green chemistry approach. google.com |

Selective Oxidation Strategies under Controlled Reaction Conditions

Achieving selective oxidation to the aldehyde requires careful control of reaction conditions to prevent further oxidation to the carboxylic acid. bham.ac.uk The choice of oxidant and catalyst is crucial. Mild oxidizing agents are generally preferred. amazonaws.com

One strategy involves the use of stoichiometric oxidants that are inherently less reactive. However, many of these, such as chromium-based reagents, are toxic and produce significant waste. amazonaws.com Therefore, catalytic methods are generally favored from a green chemistry perspective. amazonaws.comfrontiersin.org

Controlling the reaction temperature and time is also critical. Lower temperatures and shorter reaction times can often favor the formation of the aldehyde. The use of biphasic reaction systems can also help in selectively isolating the aldehyde product before it can be further oxidized. nih.gov For example, the Anelli-Montanari oxidation using TEMPO and sodium hypochlorite is performed in a dichloromethane/water two-phase system buffered to a specific pH. nih.gov

Recent research has also explored the use of mechanochemistry, such as ball milling, to promote the quantitative conversion of alcohols to aldehydes in the absence of a solvent, with no over-oxidation observed. nih.gov

Carbon-Carbon Bond Formation Strategies in the Synthesis of Related Aldehydes

The synthesis of structural analogues of this compound often requires the formation of new carbon-carbon bonds. Enolate chemistry and multicomponent reactions are powerful tools for constructing the carbon skeletons of related aldehydes.

Enolate Chemistry and Aldol-Type Condensations

The aldol (B89426) reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry. byjus.comsrmist.edu.in It involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or ketone. masterorganicchemistry.comsigmaaldrich.com This can be followed by dehydration to yield an α,β-unsaturated carbonyl compound. byjus.com

In the context of synthesizing aldehydes, a "crossed" or "mixed" aldol condensation can be employed, where two different aldehyde or ketone reactants are used. byjus.com To achieve selectivity in a crossed aldol reaction, one of the carbonyl compounds should be non-enolizable (lacking α-hydrogens) to act solely as the electrophile, while the other forms the enolate. masterorganicchemistry.com

The aldol condensation provides a versatile route to a wide array of aldehyde structures, as the starting materials can be varied to introduce different substituents. The reaction can be catalyzed by either acid or base. masterorganicchemistry.comsigmaaldrich.com

Table 2: Key Aspects of Aldol Condensation

| Reaction Type | Description | Key Requirement for Selectivity |

|---|---|---|

| Aldol Addition | An enolate adds to a carbonyl compound. masterorganicchemistry.com | - |

| Aldol Condensation | Aldol addition followed by dehydration. byjus.comlibretexts.org | Presence of an α-hydrogen on the aldol product. libretexts.org |

| Crossed Aldol Condensation | Reaction between two different carbonyl compounds. byjus.com | One reactant is non-enolizable. masterorganicchemistry.com |

Multicomponent Reaction Approaches Incorporating Aldehyde Moieties

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. frontiersin.orgtcichemicals.com This approach offers significant advantages in terms of atom economy, step economy, and the rapid generation of molecular complexity. tcichemicals.com

Several MCRs incorporate aldehydes as key building blocks. For example:

The Strecker synthesis is a three-component reaction of an aldehyde, an amine, and a cyanide to produce an α-amino nitrile, which can be a precursor to amino acids. nih.gov

The Hantzsch dihydropyridine (B1217469) synthesis involves an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849). tcichemicals.comnih.gov

The Biginelli reaction is a three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) or thiourea. frontiersin.orgtcichemicals.com

The Passerini reaction is a three-component reaction of a carboxylic acid, an aldehyde, and an isocyanide. tcichemicals.com

The Ugi reaction is a four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide. tcichemicals.com

These reactions provide powerful platforms for the synthesis of diverse and complex molecules that can be structurally related to this compound, particularly in the construction of heterocyclic systems containing aldehyde-derived fragments. researchgate.netorganic-chemistry.org

Ether Linkage Formation and Functional Group Compatibility

The synthesis of this compound and its analogues necessitates the formation of an ether linkage. The Williamson ether synthesis is a classic and widely used method for this purpose, involving the reaction of an alkoxide with a primary alkyl halide. solubilityofthings.com

A key consideration in ether synthesis is functional group compatibility. The chosen reaction conditions must not adversely affect other functional groups present in the molecule, such as the aldehyde group or any aromatic rings. For instance, strongly basic conditions used to form the alkoxide could potentially lead to side reactions with an aldehyde, such as aldol condensations. bham.ac.uk

Modern methods for ether synthesis often focus on milder and more selective approaches. Reductive etherification, for example, can form ethers from aldehydes and alcohols. organic-chemistry.orgrsc.orgresearchgate.net These reactions often proceed through the formation of a hemiacetal intermediate, which is then reduced. Catalytic systems for reductive etherification may involve transition metals or silyl-based reagents. organic-chemistry.org These methods often exhibit broad functional group tolerance, making them suitable for the synthesis of complex molecules. organic-chemistry.orgrsc.org

Alkylation Reactions for Phenylethoxy Moiety Introduction

The formation of the ether bond is a cornerstone in the synthesis of this compound. Alkylation reactions, particularly those based on the Williamson ether synthesis, represent the most direct and widely applicable method for introducing the phenylethoxy group. This strategy typically involves the reaction of a phenylethoxide nucleophile with a suitable two-carbon electrophile bearing a leaving group.

A primary route involves the deprotonation of 2-phenylethanol (B73330) with a strong base, such as sodium hydride (NaH), to form the corresponding sodium 2-phenylethoxide. This nucleophile is then reacted with a haloacetaldehyde equivalent. Due to the inherent instability and reactivity of haloacetaldehydes, their protected forms, such as 2-bromoacetaldehyde diethyl acetal (B89532), are commonly employed. The acetal serves as a protecting group for the aldehyde, preventing self-condensation or other unwanted side reactions under the basic conditions of the alkylation. The ether formation is followed by an acidic workup to hydrolyze the acetal and unveil the target aldehyde.

Alternative electrophiles can be utilized, including those with other leaving groups like tosylates or mesylates, which can be prepared from 2-haloethanols. For instance, reacting sodium 2-phenylethoxide with 2-chloroethyl acetate (B1210297) followed by hydrolysis and oxidation would also yield the desired product, albeit in a multi-step sequence.

Another approach involves the direct reaction of 2-phenylethanol with acetaldehyde (B116499) in the presence of an acid catalyst. ontosight.ai This method, a type of reductive etherification, can form the ether linkage directly, although controlling selectivity and preventing polymerization of acetaldehyde can be challenging. organic-chemistry.orgresearchgate.net More advanced reductive etherification protocols that show broad functional group compatibility may also be applicable. organic-chemistry.org

The table below summarizes key alkylation strategies for the synthesis of the this compound backbone.

| Nucleophile | Electrophile (Aldehyde Synthon) | Typical Conditions | Key Considerations |

| Sodium 2-phenylethoxide | 2-Bromoacetaldehyde diethyl acetal | NaH, THF or DMF, followed by H₃O⁺ workup | Requires protection/deprotection of the aldehyde. |

| Sodium 2-phenylethoxide | 2-Tosyloxyacetaldehyde dimethyl acetal | NaH, polar aprotic solvent | Tosylate is an excellent leaving group. |

| 2-Phenylethanol | Acetaldehyde | Acid catalyst (e.g., H₂SO₄) | Risk of acetaldehyde self-reaction; potential for low yields. ontosight.ai |

| 2-Phenylethanol | Glycolaldehyde | Acid-catalyzed dehydration | Requires subsequent oxidation of the resulting alcohol. |

Retrosynthetic Analysis of this compound and its Derivatives

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. slideshare.netscribd.com This process involves breaking bonds (disconnections) that correspond to known and reliable chemical reactions. scripps.edu

For This compound (1) , the most logical initial disconnection is at the ether C-O bond, as this is a common and reliable bond to form.

Disconnection 1 (C-O Ether Bond): The primary retrosynthetic disconnection breaks the ether linkage. This is represented by the transform "ether synthesis." This leads to two key synthons: a 2-phenylethoxy anion (2) and a two-carbon electrophile with a carbonyl group (3) . The corresponding real-world reagents (synthetic equivalents) would be 2-phenylethanol (4) and a protected 2-haloacetaldehyde like 2-bromoacetaldehyde diethyl acetal (5) .

(A diagram illustrating the C-O bond disconnection of this compound back to 2-phenylethanol and a C2 electrophile synthon)

Disconnection 2 (C-C Bond of Phenylethanol): The precursor 2-phenylethanol (4) can be further disconnected. A C-C disconnection between the phenyl ring and the ethyl chain points to a Friedel-Crafts type reaction. However, a more common and reliable synthesis starts from styrene (B11656) oxide (6) via reduction (e.g., with LiAlH₄) or from phenylacetaldehyde (B1677652) (7) , which itself is a product of styrene oxide isomerization. Phenylacetaldehyde can be reduced to 2-phenylethanol. nih.gov

(A diagram showing the further breakdown of 2-phenylethanol to precursors like styrene oxide or phenylacetaldehyde)

This analysis provides two main synthetic routes:

Route A: Alkylation of 2-phenylethanol (4) with a C2 synthon (5) .

Route B: Starting with a functionalized benzene (B151609) and building the side chain.

For derivatives of this compound , this retrosynthetic logic can be extended.

Aryl-Substituted Derivatives (e.g., (2-(4-methoxyphenylethoxy))acetaldehyde): For a derivative with a substituent on the phenyl ring, the retrosynthesis would lead back to the corresponding substituted 2-phenylethanol (e.g., 2-(4-methoxyphenyl)ethanol). The synthesis of this precursor would then be planned from the appropriate substituted benzene derivative.

Chain-Substituted Derivatives (e.g., (2-Phenylpropoxy)acetaldehyde): If the ethyl chain is substituted, the analysis would lead to a substituted alcohol, such as 2-phenyl-1-propanol. The synthesis of this chiral alcohol would require stereocontrolled methods.

The table below outlines the key retrosynthetic disconnections and the corresponding starting materials.

| Target Molecule | Key Disconnection (Transform) | Precursors (Synthons) | Potential Starting Materials |

| This compound | C(ether)-O | 2-Phenylethoxide, C₂-aldehyde electrophile | 2-Phenylethanol, 2-Bromoacetaldehyde diethyl acetal |

| 2-Phenylethanol | C(α)-C(β) | Phenylmethyl anion, Formaldehyde | Phenylmagnesium bromide, Formaldehyde (less common) |

| 2-Phenylethanol | C-O (from epoxide) | Styrene oxide, Hydride | Styrene oxide, LiAlH₄ |

| 4-(2-Oxo-2-phenylethoxy)benzaldehyde biosynth.com | C(ether)-O | 4-formylphenoxide, 2-bromoacetophenone | 4-Hydroxybenzaldehyde, 2-Bromoacetophenone |

This systematic deconstruction allows chemists to identify multiple potential synthetic pathways and select the most efficient and practical route based on the availability of starting materials and the reliability of the involved chemical reactions.

Mechanistic Investigations into the Reactivity of 2 Phenylethoxy Acetaldehyde

Nucleophilic Addition Reactions to the Aldehyde Carbonyl

The most characteristic reaction of aldehydes, including (2-Phenylethoxy)acetaldehyde, is nucleophilic addition. wikipedia.orgpressbooks.pub The partially positive carbonyl carbon is a target for a wide range of nucleophiles.

In the presence of an alcohol and an acid catalyst, this compound reversibly forms a hemiacetal. libretexts.org The reaction begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. libretexts.org A molecule of alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent deprotonation yields the hemiacetal. masterorganicchemistry.com

The hemiacetal can further react with a second equivalent of alcohol. libretexts.org The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water). masterorganicchemistry.com The departure of water results in a resonance-stabilized carbocation (an oxonium ion). libretexts.org A second alcohol molecule then attacks this electrophile, and final deprotonation yields the acetal (B89532). masterorganicchemistry.com The entire process is reversible, and the formation of the acetal is favored by the removal of water from the reaction system, often using a Dean-Stark apparatus. wikipedia.org

| Reactant | Catalyst | Intermediate | Product | Conditions |

| This compound, Alcohol (2 equivalents) | Acid (e.g., H₂SO₄, TsOH) | Hemiacetal | Acetal | Reversible; removal of water drives reaction forward |

The carbonyl carbon of this compound is prochiral. This means that nucleophilic addition can occur from two different faces of the planar carbonyl group, potentially leading to a mixture of stereoisomers. savemyexams.com A stereoselective reaction is one that preferentially forms one stereoisomer over another. ddugu.ac.in When a chiral nucleophile or a chiral catalyst is used, the reaction can become enantioselective or diastereoselective.

For example, the addition of Grignard reagents or other organometallics to this compound can produce a racemic mixture of secondary alcohols. However, by employing chiral ligands or auxiliaries, it is possible to influence the trajectory of the nucleophilic attack, resulting in the preferential formation of one enantiomer. The stereochemical outcome is determined by the energetic differences between the diastereomeric transition states.

Alpha-Carbon Reactivity and Enolization Pathways

The protons on the carbon adjacent to the aldehyde group (the α-carbon) are acidic (pKa ≈ 17 for typical aldehydes) due to the electron-withdrawing nature of the carbonyl and the resonance stabilization of the resulting conjugate base. vanderbilt.edu This acidity is the basis for enol and enolate formation.

Under basic conditions, a base removes an α-proton from this compound to form a resonance-stabilized enolate ion. pitt.edu The negative charge is delocalized between the α-carbon and the oxygen atom. libretexts.org This enolate is a strong nucleophile.

Under acidic conditions, the carbonyl oxygen is first protonated. libretexts.org This increases the electron-withdrawing effect of the carbonyl group, making the α-protons more acidic. A weak base (like water or the alcohol solvent) can then remove an α-proton to form a neutral enol intermediate. libretexts.org

| Condition | Catalyst | Key Intermediate | Key Features |

| Basic | Base (e.g., NaOH, LDA) | Enolate | Formation of a strong, nucleophilic anion. |

| Acidic | Acid (e.g., H₃O⁺) | Enol | Formation of a neutral, less nucleophilic intermediate. |

The enolate of this compound, generated under basic conditions, can act as a nucleophile and attack the electrophilic carbonyl carbon of another aldehyde molecule. wikipedia.org This is the key step in the aldol (B89426) addition reaction, which forms a β-hydroxy aldehyde. masterorganicchemistry.com If this product is heated, it can undergo dehydration (loss of a water molecule) to form an α,β-unsaturated aldehyde, a product of the aldol condensation. magritek.com

Crossed aldol reactions, where the enolate of this compound reacts with a different aldehyde or ketone, are also possible. latech.edu To avoid a complex mixture of products, these reactions are often performed with a non-enolizable aldehyde (one with no α-protons, like benzaldehyde (B42025) or formaldehyde) as the electrophilic partner. pitt.edu

Redox Chemistry of the Aldehyde Functionality

The aldehyde group is at an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. libretexts.orglibretexts.org

Oxidation: this compound can be oxidized to (2-Phenylethoxy)acetic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), and chromic acid (H₂CrO₄). ucr.edu Because aldehydes are easily oxidized, care must be taken to avoid this side reaction in other transformations. google.com In fact, enzymatic oxidation of phenylacetaldehyde (B1677652) (a related compound) to phenylacetic acid is a known metabolic pathway. nih.gov

Reduction: The aldehyde group can be reduced to a primary alcohol, yielding 2-(2-Phenylethoxy)ethanol. google.com Standard reducing agents for this conversion include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation with H₂ gas over a metal catalyst (like Pd, Pt, or Ni) is also a highly effective method.

| Transformation | Typical Reagent(s) | Product |

| Oxidation | KMnO₄, H₂CrO₄, Ag₂O | (2-Phenylethoxy)acetic acid |

| Reduction | NaBH₄, LiAlH₄, H₂/Catalyst | 2-(2-Phenylethoxy)ethanol |

Selective Reduction to the Corresponding Alcohol

The aldehyde functional group in this compound can be selectively reduced to a primary alcohol, yielding 2-(2-phenylethoxy)ethanol. This transformation is a fundamental reaction in organic synthesis and can be achieved through various methods, including catalytic hydrogenation and chemical reduction with hydride reagents.

Catalytic Hydrogenation: This method involves the addition of hydrogen (H₂) across the carbonyl double bond in the presence of a metal catalyst. thieme-connect.com Catalysts such as platinum, palladium, or nickel are commonly employed. nih.gov For instance, catalytic hydrogenation of aldehydes can be carried out using catalysts like platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. researchgate.net The reaction conditions, such as temperature and pressure, can be adjusted to ensure selectivity and high yield. For many aldehydes, the hydrogenation can proceed at temperatures between 110°C and 180°C and pressures from 1.36 to 34.24 bars. nih.gov This method is advantageous for its clean work-up, as the catalyst can be filtered off. nih.gov

Chemical Reduction: Hydride-based reducing agents are highly effective for the reduction of aldehydes. Sodium borohydride (NaBH₄) is a mild and selective reagent that readily reduces aldehydes to primary alcohols in protic solvents like methanol (B129727) or ethanol. nih.govacs.org The reaction is typically performed at room temperature and is known for its high chemoselectivity, as it does not reduce less reactive functional groups like esters or amides under standard conditions. nih.govresearchgate.net The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the BH₄⁻ complex onto the electrophilic carbonyl carbon. acs.org A subsequent workup with water or dilute acid protonates the resulting alkoxide to furnish the alcohol. nih.gov

Table 1: Reagents for Selective Reduction of Aldehydes

| Reagent/Catalyst | Typical Conditions | Product | Notes |

|---|---|---|---|

| H₂/PtO₂ (Adams' catalyst) | H₂ (1 atm), Solvent (e.g., EtOH), rt | Primary Alcohol | Effective for a wide range of aldehydes. researchgate.net |

| H₂/Pd on Carbon | H₂ (variable pressure), Solvent (e.g., EtOH), rt | Primary Alcohol | Commonly used, can be selective in the presence of other reducible groups. nih.gov |

| Sodium Borohydride (NaBH₄) | MeOH or EtOH, 0 °C to rt | Primary Alcohol | Mild, selective, and easy to handle. nih.govacs.org |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether or THF, 0 °C | Primary Alcohol | Very powerful, less selective, reduces many other functional groups. |

Oxidation to Carboxylic Acid Derivatives

The aldehyde group of this compound is readily oxidized to the corresponding carboxylic acid, (2-phenylethoxy)acetic acid. acs.org This oxidation is a common transformation for aldehydes due to the presence of a hydrogen atom on the carbonyl carbon, which makes them susceptible to various oxidizing agents. acs.org

Strong Oxidizing Agents: Chromic acid-based reagents are powerful oxidizing agents capable of converting aldehydes to carboxylic acids. The Jones reagent, a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone, is a classic method for this purpose. acs.orgresearchgate.net The reaction is typically rapid and provides high yields. researchgate.net The mechanism involves the formation of a chromate (B82759) ester intermediate, which then eliminates to form the carboxylic acid. acs.org However, a significant drawback is the generation of carcinogenic chromium(VI) waste. researchgate.net

Mild Oxidizing Agents: In many synthetic applications, milder and more selective oxidizing agents are preferred. Aldehydes can be oxidized by various other reagents under less harsh conditions. For instance, biological systems utilize enzymes like aldehyde dehydrogenase to carry out this transformation efficiently. In a laboratory setting, reagents like potassium permanganate (KMnO₄) can also be used, although they can be less selective and may cleave other bonds under harsh conditions. The oxidation of the related phenylacetaldehyde to phenylacetic acid is a well-documented process and proceeds readily. acs.org The use of a two-liquid phase system (e.g., water and isooctane) in microbial oxidation has been shown to favor the production of the aldehyde, while aqueous systems yield the carboxylic acid, highlighting the influence of reaction conditions on the final product.

Table 2: Reagents for Oxidation of Aldehydes to Carboxylic Acids

| Reagent | Typical Conditions | Product | Notes |

|---|---|---|---|

| Chromium Trioxide (CrO₃) / H₂SO₄ | Acetone, 0 °C to rt | Carboxylic Acid | Jones Oxidation; high yield but uses toxic Cr(VI). acs.org |

| Potassium Permanganate (KMnO₄) | Basic solution, heat | Carboxylic Acid Salt | Powerful oxidant, can be non-selective. |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Aqueous ammonia (B1221849), warm | Carboxylate Salt | Used as a qualitative test for aldehydes (silver mirror test). |

| Fehling's or Benedict's Reagent | Basic Copper(II) tartrate/citrate complex, warm | Carboxylate Salt | Forms a red precipitate of Cu₂O; also a qualitative test. |

Cyclization and Annulation Reactions Involving this compound

The structure of this compound, containing a flexible ether linkage between a phenyl ring and an aldehyde, presents possibilities for intramolecular cyclization and annulation reactions to form various heterocyclic systems. While specific examples for this exact molecule are not extensively documented, plausible reaction pathways can be proposed based on established chemical principles.

Oxa-Pictet–Spengler Type Reaction: The Pictet–Spengler reaction is a powerful method for synthesizing tetrahydroisoquinolines from a β-arylethylamine and an aldehyde or ketone under acidic conditions. An analogous reaction, the oxa-Pictet–Spengler reaction, involves a β-arylethanol instead of an amine. In the case of this compound, the molecule itself contains both the required β-phenylethoxy moiety (an ether analog of β-arylethylamine) and the aldehyde functionality.

Under Brønsted or Lewis acid catalysis, the aldehyde could be activated towards intramolecular electrophilic attack on the electron-rich phenyl ring. This would proceed via an oxocarbenium ion intermediate, leading to the formation of a six-membered ring. Such a cyclization would result in the formation of a substituted isochroman, a structural motif present in many bioactive compounds. researchgate.net The success of this reaction often depends on the nucleophilicity of the aromatic ring; electron-donating substituents on the ring would facilitate the cyclization.

Intramolecular Friedel-Crafts Type Acylation/Alkylation: Under strong acid catalysis, an intramolecular Friedel-Crafts reaction could potentially occur. The aldehyde, upon protonation, becomes a potent electrophile. Subsequent attack by the phenyl ring could lead to the formation of a chromane (B1220400) derivative. The regioselectivity of the cyclization (attack at the ortho or para position) would be influenced by steric and electronic factors. Synthesis of chromane frameworks through acid-catalyzed annulations of benzylic alcohols and alkenes demonstrates the feasibility of such cyclizations. Similarly, intramolecular hydroalkoxylation and cyclization of phenol (B47542) derivatives with a double bond in the side chain, often catalyzed by copper or silver, can produce dihydrobenzofurans, indicating another possible cyclization pattern if the side chain were unsaturated.

Annulation Reactions: Annulation refers to a ring-forming process where two new bonds are created. This compound could potentially act as a two-carbon building block in annulation reactions. For example, in a domino reaction sequence, it could first participate in an intermolecular reaction through its aldehyde group (e.g., a Michael addition), followed by an intramolecular cyclization to construct a new ring system. The synthesis of functionalized chromanes via a domino Michael/hemiacetalization reaction between aliphatic aldehydes and vinylphenols illustrates this type of strategy.

Spectroscopic Characterization Techniques for Structural Elucidation of 2 Phenylethoxy Acetaldehyde and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbonyl and Alkyl Proton Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. Through the analysis of chemical shifts, coupling constants, and correlation signals, a comprehensive picture of the molecular structure can be assembled.

High-Resolution ¹H NMR Spectroscopic Analysis

High-resolution ¹H NMR spectroscopy provides precise information about the chemical environment of protons within a molecule. For (2-Phenylethoxy)acetaldehyde, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the phenyl group, the protons of the ethyl bridge, and the aldehydic proton.

The aromatic protons typically appear in the downfield region of the spectrum, generally between 6.5 and 8.0 ppm. libretexts.org The protons of the -OCH2-CH2-Ph moiety will exhibit characteristic shifts. The protons adjacent to the oxygen atom (-OCH2-) are expected to be deshielded and appear at a lower field compared to the protons adjacent to the phenyl group (-CH2-Ph). The aldehydic proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and its magnetic anisotropy, typically resonating at a very low field, often between 9 and 10 ppm. libretexts.orgspcmc.ac.in

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Phenyl Protons | 7.20 - 7.40 | Multiplet |

| -OCH₂- | ~3.80 | Triplet |

| -CH₂-Ph | ~2.90 | Triplet |

| -CH₂-CHO | ~4.10 | Doublet |

| -CHO | 9.70 - 9.80 | Triplet |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Methodologies (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques provide powerful correlational data that helps in unambiguously assigning the ¹H and ¹³C signals and piecing together the molecular structure. youtube.com

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. sdsu.edu Cross-peaks in a COSY spectrum indicate which protons are spin-coupled to each other, typically those on adjacent carbons. For this compound, COSY would show correlations between the protons of the -OCH₂-CH₂-Ph fragment and between the aldehydic proton and the adjacent methylene (B1212753) protons.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs. columbia.edu Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon atom it is attached to, providing a direct method for assigning carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems). columbia.edu HMBC is crucial for identifying connectivity across quaternary carbons and heteroatoms. For example, it can show correlations from the aldehydic proton to the carbonyl carbon and the adjacent methylene carbon, and from the methylene protons to the carbons of the phenyl ring and the other methylene group, helping to connect the different fragments of the molecule. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. savemyexams.com

For this compound, the IR spectrum would be dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group, typically appearing in the region of 1740-1720 cm⁻¹. libretexts.org The presence of an aldehyde is further confirmed by the appearance of two characteristic C-H stretching bands for the aldehydic proton around 2830-2695 cm⁻¹. libretexts.org

Other key absorptions include:

Aromatic C-H stretching: Weak to medium bands above 3000 cm⁻¹. libretexts.org

Aromatic C=C stretching: Medium to weak bands in the 1600-1450 cm⁻¹ region. libretexts.org

Aliphatic C-H stretching: Strong bands in the 2960-2850 cm⁻¹ region. libretexts.org

C-O-C (ether) stretching: A strong, characteristic band in the 1260-1000 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |

| Aldehyde (-CHO) | C=O Stretch | 1740 - 1720 | Strong, Sharp |

| Aldehyde (-CHO) | C-H Stretch | 2830 - 2695 (two bands) | Medium |

| Phenyl | C-H Stretch | > 3000 | Weak to Medium |

| Phenyl | C=C Stretch | 1600 - 1450 | Medium to Weak |

| Alkyl (CH₂) | C-H Stretch | 2960 - 2850 | Strong |

| Ether (-O-) | C-O Stretch | 1260 - 1000 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides the exact mass of a molecule with high accuracy, typically to four or five decimal places. alevelchemistry.co.uk This high precision allows for the unambiguous determination of the molecular formula of a compound by distinguishing between compounds that may have the same nominal mass. alevelchemistry.co.uk For this compound (C₁₀H₁₂O₂), HRMS would confirm its elemental composition.

In addition to providing the molecular ion peak, mass spectrometry also reveals information about the structure through the analysis of fragmentation patterns. When the molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The masses of these fragments provide clues about the different structural units within the molecule.

Common fragmentation pathways for this compound could include:

Cleavage of the C-C bond adjacent to the oxygen atom.

Loss of the formyl group (-CHO).

Fragmentation of the phenylethyl side chain.

Chiroptical Spectroscopy for Enantiomeric Excess Determination (if chiral derivatives are considered)

While this compound itself is not chiral, its derivatives can be. If a chiral center is introduced into the molecule, for example, by reaction at the aldehyde, a pair of enantiomers will be formed. Chiroptical spectroscopy techniques are essential for distinguishing between these enantiomers and determining the enantiomeric excess (ee) of a sample.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. pageplace.de The resulting CD spectrum is unique for each enantiomer (mirror images of each other) and can be used to determine the absolute configuration and enantiomeric purity of a sample. The sign and intensity of the Cotton effects in the CD spectrum are related to the stereochemistry of the molecule. mdpi.com

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD measures the differential absorption of left and right circularly polarized infrared radiation, providing information about the stereochemistry of a molecule based on its vibrational transitions. bch.ro VCD is particularly useful for determining the absolute configuration of chiral molecules in solution. mdpi.com The experimental VCD spectrum is often compared with theoretical spectra calculated using quantum chemical methods to assign the absolute configuration. bch.ro

The application of these chiroptical techniques would be crucial in the study of stereoselective reactions involving derivatives of this compound, providing vital information on the stereochemical outcome of such transformations.

Computational Chemistry and Theoretical Studies on 2 Phenylethoxy Acetaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. From the electronic structure, a variety of properties related to reactivity can be predicted. For (2-Phenylethoxy)acetaldehyde, DFT calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. These parameters are crucial for understanding the molecule's stability and its interactions with other chemical species.

Theoretical studies on analogous compounds, such as 2-fluoroacetaldehyde, have demonstrated the utility of DFT in determining the relative stability of different conformers and tautomers (keto-enol forms). Such calculations show that the keto form is generally more stable than the enol form. ekb.eg Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can reveal hyperconjugative interactions that contribute to molecular stability. ekb.eg For instance, interactions involving the lone pairs of the ether oxygen and adjacent sigma bonds can be quantified. ekb.eg

Reactivity indices derived from DFT, such as electrophilicity and nucleophilicity, can predict the regioselectivity and stereoselectivity of reactions involving this compound. The molecular electrostatic potential map, for example, can identify electron-rich and electron-poor regions of the molecule, indicating likely sites for nucleophilic and electrophilic attack, respectively.

Table 1: Predicted Electronic Properties of this compound and Related Compounds from DFT Calculations

| Property | Predicted Value/Observation for Analogous Systems | Significance for this compound |

| HOMO-LUMO Gap | For 2-fluoroacetaldehyde, the HOMO-LUMO gap is calculated to be significant, indicating kinetic stability. ekb.eg | A larger HOMO-LUMO gap for this compound would suggest higher stability and lower reactivity. |

| Dipole Moment | Calculations on 2-fluoroacetaldehyde show a notable dipole moment due to the electronegative fluorine and oxygen atoms. ekb.eg | The presence of two oxygen atoms in this compound is expected to result in a significant dipole moment, influencing its solubility and intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) | MEP maps of phenolic compounds reveal electron-rich regions around oxygen atoms, which are indicative of sites for electrophilic attack. | For this compound, the aldehyde and ether oxygens would be identified as regions of negative potential, while the aldehydic proton would be a region of positive potential. |

| Natural Bond Orbital (NBO) Charges | NBO analysis of 2-fluoroacetaldehyde shows significant negative charges on the oxygen atoms. ekb.eg | Similar analysis on this compound would quantify the partial charges on each atom, providing insight into its polarity and reactivity. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, allowing for the exploration of its conformational landscape and its interactions with other molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model the flexibility of the molecule and the nature of its non-covalent interactions.

For a molecule like this compound, which possesses several rotatable bonds, a multitude of conformations are possible. MD simulations can identify the most stable conformers and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its physical and chemical properties. Studies on similar ether-containing molecules, such as crown ethers and diphenyl ethers, have successfully used MD to investigate their structural and dynamic properties. mdpi.combenthamdirect.comacs.org

Furthermore, MD simulations can provide detailed insights into the intermolecular interactions of this compound in different environments, such as in solution or in a biological system. These simulations can reveal the nature of hydrogen bonding, van der Waals interactions, and electrostatic interactions with solvent molecules or biological macromolecules. For instance, simulations of aromatic ethers have been used to study their binding to protein targets. benthamdirect.com

Table 2: Key Insights from Molecular Dynamics Simulations of Structurally Related Ethers

| Simulation Focus | Key Findings for Analogous Systems | Relevance to this compound |

| Conformational Dynamics | MD simulations of crown ethers show that they exist in a dynamic equilibrium of different conformers, with the relative populations depending on the environment. acs.org | The flexible ethyl ether linkage in this compound is expected to exhibit similar conformational flexibility, which can be characterized by MD simulations. |

| Intermolecular Interactions | Simulations of diphenyl ethers have been used to calculate binding free energies with biological targets, highlighting the importance of specific intermolecular contacts. benthamdirect.com | MD simulations could be employed to study the interactions of this compound with receptors or enzymes, providing a molecular basis for its biological activity. |

| Solvation Structure | MD studies of ethers in aqueous solution reveal the formation of specific hydration shells around the ether oxygen, influencing the molecule's solubility and reactivity. | The solvation of this compound in different solvents can be modeled to understand its partitioning behavior and its reactivity in solution. |

| Amorphous Phase Behavior | MD simulations of cyclic thioethers have been used to study their glass transition temperatures and the dynamics of the amorphous phase. mdpi.com | Such simulations could provide insights into the bulk properties of this compound, such as its viscosity and diffusion coefficients. |

Reaction Mechanism Elucidation through Transition State Calculations

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions by identifying and characterizing the transition states that connect reactants and products. For this compound, theoretical calculations can be used to explore potential reaction pathways, such as oxidation, reduction, and addition reactions.

The oxidation of ethers, for example, is a process of significant interest due to the potential for peroxide formation. nih.gov DFT studies on the autoxidation of diethyl ether have shown that the reaction proceeds through a radical chain mechanism, involving the formation of various intermediates and transition states. nih.govrsc.org By calculating the activation energies for different elementary steps, the rate-determining step and the most favorable reaction pathway can be identified. rsc.org

For this compound, transition state calculations could be used to investigate the mechanism of its oxidation at the aldehydic C-H bond or at the carbon atom adjacent to the ether oxygen. These calculations would provide detailed geometric and energetic information about the transition states, helping to rationalize experimental observations and predict the product distribution under different reaction conditions.

Table 3: Representative Transition State Calculations for Reactions of Ethers and Aldehydes

| Reaction Type | Computational Approach | Key Findings for Analogous Systems | Application to this compound |

| Ether Autoxidation | DFT calculations of reaction intermediates and transition states. nih.govrsc.org | The initiation of diethyl ether autoxidation is most efficiently achieved by the hydroxyl radical, and the reaction proceeds through a complex network of radical intermediates. rsc.org | The mechanism of peroxide formation from this compound could be investigated by calculating the transition states for hydrogen abstraction and subsequent reaction with molecular oxygen. |

| Aldehyde Oxidation | Transition state theory and electronic structure calculations. | The oxidation of aldehydes can proceed through various mechanisms, including radical and non-radical pathways, with the specific mechanism depending on the oxidant and reaction conditions. | The transition states for the oxidation of the aldehyde group in this compound by different oxidizing agents could be calculated to predict the most likely reaction products. |

| Catalytic Reactions | DFT calculations of catalyst-substrate interactions and reaction pathways. | Computational studies have been used to elucidate the mechanisms of metal-catalyzed reactions involving aldehydes and ethers, identifying key intermediates and transition states. | The mechanism of potential catalytic transformations of this compound, such as hydrogenation or carbon-carbon bond-forming reactions, could be explored. |

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can accurately predict various spectroscopic parameters, such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. These predictions are highly valuable for the structural elucidation of new compounds and for the interpretation of experimental spectra.

For this compound, computational prediction of its ¹H and ¹³C NMR spectra would aid in the assignment of experimental signals. The chemical shifts of the protons and carbons in the molecule are sensitive to their local electronic environment, which can be accurately modeled using quantum chemical methods. Online tools and specialized software can predict NMR spectra based on the molecular structure. nmrdb.org

Similarly, the calculation of the IR spectrum can help to identify the characteristic vibrational modes of the molecule. The carbonyl stretch of the aldehyde group and the C-O stretches of the ether linkage are expected to give rise to strong absorptions in the IR spectrum. pressbooks.puborgchemboulder.comspectroscopyonline.com The predicted frequencies can be compared with experimental data to confirm the presence of these functional groups. libretexts.org

The prediction of the UV-Vis spectrum can provide information about the electronic transitions in the molecule. The presence of the aromatic ring in this compound is expected to result in characteristic absorptions in the UV region of the electromagnetic spectrum. Time-dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies and oscillator strengths.

Table 4: Predicted Spectroscopic Data for this compound Based on Computational Methods and Analogous Compounds

| Spectrum | Predicted Parameter | Approximate Value/Region | Notes |

| ¹H NMR | Chemical Shift (δ) | Aldehydic H: ~9.7-10.0 ppm libretexts.org | The exact chemical shifts can be more accurately predicted using specialized software. nmrdb.org |

| Aromatic H: ~6.5-8.0 ppm libretexts.org | |||

| -O-CH₂- (ether): ~3.3-4.5 ppm libretexts.org | |||

| -CH₂- (phenethyl): ~2.5-3.0 ppm | |||

| ¹³C NMR | Chemical Shift (δ) | Carbonyl C: ~190-215 ppm libretexts.org | |

| Aromatic C: ~110-160 ppm | |||

| Ether C: ~60-80 ppm | |||

| IR | Vibrational Frequency (cm⁻¹) | C=O stretch: ~1730 cm⁻¹ pressbooks.publibretexts.org | The exact position can be influenced by conjugation and other structural features. |

| Aldehydic C-H stretch: ~2720 and 2820 cm⁻¹ orgchemboulder.comspectroscopyonline.com | |||

| C-O-C stretch (ether): ~1100-1200 cm⁻¹ | |||

| Aromatic C-H stretch: >3000 cm⁻¹ | |||

| UV-Vis | λ_max | ~260-280 nm | Characteristic absorption of the phenyl group. The aldehyde group may also contribute to the UV-Vis spectrum. |

Derivatives and Analogue Synthesis Based on 2 Phenylethoxy Acetaldehyde

Design and Synthesis of Ethers and Esters with the Phenylethoxy Moiety

The phenylethoxy group is a common structural motif in various biologically active compounds. The aldehyde functionality of (2-Phenylethoxy)acetaldehyde provides a convenient chemical handle that can be transformed to facilitate the synthesis of new ethers and esters, thereby expanding the chemical space around this core structure.

A common synthetic strategy involves the initial reduction of the aldehyde group to a primary alcohol, yielding (2-phenylethoxy)ethanol. This alcohol intermediate is then used in subsequent etherification or esterification reactions.

Ether Synthesis

The Williamson ether synthesis is a widely employed and robust method for preparing both symmetrical and asymmetrical ethers. wikipedia.orgmasterorganicchemistry.comlibretexts.org The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion displaces a halide or other suitable leaving group from an organohalide. wikipedia.orgmasterorganicchemistry.com

In this context, (2-phenylethoxy)ethanol is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding sodium (2-phenylethoxy)ethoxide. libretexts.orgyoutube.com This nucleophilic alkoxide is then reacted with a primary alkyl halide (e.g., an alkyl bromide or iodide) to yield the desired ether derivative. The use of primary alkyl halides is preferred to minimize competing elimination reactions. masterorganicchemistry.comyoutube.com

| (2-Phenylethoxy)ethanol Derivative | Alkylating Agent | Base | Potential Ether Product |

|---|---|---|---|

| (2-Phenylethoxy)ethanol | Methyl Iodide | NaH | 1-Methoxy-2-(2-phenylethoxy)ethane |

| (2-Phenylethoxy)ethanol | Ethyl Bromide | NaH | 1-Ethoxy-2-(2-phenylethoxy)ethane |

| (2-Phenylethoxy)ethanol | Benzyl Bromide | NaH | 1-(Benzyloxy)-2-(2-phenylethoxy)ethane |

Ester Synthesis

The synthesis of esters from the (2-phenylethoxy)ethanol intermediate can be accomplished through several established methods, including Fischer esterification and acylation with acid chlorides. A particularly efficient method is transesterification, which involves the conversion of one ester to another by exchanging the alkoxy group. masterorganicchemistry.com This process can be catalyzed by either an acid or a base. masterorganicchemistry.com

In a typical acid-catalyzed transesterification, (2-phenylethoxy)ethanol is reacted with an excess of a simple ester (e.g., ethyl acetate) in the presence of an acid catalyst like sulfuric acid. To drive the reaction to completion, the lower-boiling alcohol byproduct (ethanol in this case) is typically removed by distillation. Alternatively, under basic conditions, an alkoxide catalyst is used. mdpi.comresearchgate.net

Another common approach is the direct reaction of (2-phenylethoxy)ethanol with a carboxylic acid or its more reactive derivative, such as an acyl chloride, in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. researchgate.net

| Alcohol Component | Acylating Agent/Method | Catalyst/Conditions | Potential Ester Product |

|---|---|---|---|

| (2-Phenylethoxy)ethanol | Acetic Acid | H₂SO₄ (Fischer Esterification) | (2-Phenylethoxy)ethyl acetate (B1210297) |

| (2-Phenylethoxy)ethanol | Propionyl Chloride | Pyridine | (2-Phenylethoxy)ethyl propanoate |

| (2-Phenylethoxy)ethanol | Benzoic Anhydride | DMAP | (2-Phenylethoxy)ethyl benzoate |

Formation of Nitrogen-Containing Heterocycles from Aldehyde Condensations

The aldehyde group of this compound is an excellent electrophile for condensation reactions with various nitrogen-containing nucleophiles, providing a direct route to the synthesis of important nitrogen heterocycles. nih.gov These ring systems are core components of numerous pharmaceuticals and biologically active compounds.

Pyridine Synthesis

The Hantzsch pyridine synthesis is a classic and versatile multicomponent reaction used to construct substituted dihydropyridine (B1217469) rings, which can then be oxidized to the corresponding pyridines. wikipedia.orgorganic-chemistry.orgacs.org The standard reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester (such as ethyl acetoacetate), and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. scribd.comchemtube3d.com

Utilizing this compound as the aldehyde component in a Hantzsch reaction allows for the incorporation of the phenylethoxyethyl side chain at the 4-position of the resulting pyridine ring. The initial product is a 1,4-dihydropyridine, which is typically oxidized in a subsequent step (or in situ) using an oxidizing agent like nitric acid or simply by exposure to air to achieve the stable aromatic pyridine ring. acs.org

| Aldehyde Component | β-Dicarbonyl Compound | Nitrogen Source | Potential Pyridine Product (after oxidation) |

|---|---|---|---|

| This compound | Ethyl Acetoacetate | Ammonium Acetate | Diethyl 2,6-dimethyl-4-(2-phenylethoxy)ethyl-pyridine-3,5-dicarboxylate |

| This compound | Methyl Acetoacetate | Ammonia | Dimethyl 2,6-dimethyl-4-(2-phenylethoxy)ethyl-pyridine-3,5-dicarboxylate |

| This compound | Acetylacetone | Ammonium Acetate | 3,5-Diacetyl-2,6-dimethyl-4-(2-phenylethoxy)ethyl-pyridine |

Quinoline (B57606) Synthesis

The quinoline scaffold is another privileged structure in medicinal chemistry. Several named reactions can be employed to synthesize quinolines from aldehydes. wikipedia.org The Friedländer synthesis, for instance, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as this compound. pharmaguideline.comiipseries.org This reaction is typically catalyzed by a base (e.g., KOH) or an acid. The reaction proceeds through an initial aldol-type condensation followed by cyclization and dehydration to form the quinoline ring system. This method allows for the direct installation of the (2-phenylethoxy)methyl group at the 3-position of the quinoline core.

| Aminoaryl Ketone/Aldehyde | α-Methylene Aldehyde | Catalyst | Potential Quinoline Product |

|---|---|---|---|

| 2-Aminoacetophenone | This compound | KOH | 2-Methyl-3-((2-phenylethoxy)methyl)quinoline |

| 2-Aminobenzophenone | This compound | p-Toluenesulfonic acid | 2-Phenyl-3-((2-phenylethoxy)methyl)quinoline |

| 2-Amino-5-chlorobenzaldehyde | This compound | Piperidine | 6-Chloro-3-((2-phenylethoxy)methyl)quinoline |

Development of Hybrid Molecules Incorporating the this compound Scaffold

In modern drug design, the concept of molecular hybridization has emerged as a powerful strategy. This approach involves covalently linking two or more distinct pharmacophores (bioactive structural units) to create a single "hybrid" molecule. The goal is to develop compounds with improved affinity, selectivity, or a dual mode of action that can address multiple biological targets simultaneously.

The this compound structure serves as an attractive scaffold for creating such hybrid molecules. researchgate.net The phenylethoxy moiety is present in various known bioactive agents, and the aldehyde function acts as a versatile reactive point for conjugation with other pharmacophores.

A common synthetic route for creating these hybrids is reductive amination. In this reaction, the aldehyde group of this compound first condenses with a primary or secondary amine of a second bioactive molecule to form an imine or enamine intermediate. This intermediate is then reduced in situ by a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to form a stable amine linkage. This method allows for the direct and efficient coupling of the this compound scaffold to a wide array of amine-containing pharmacophores.

| Scaffold | Amine-Containing Pharmacophore | Reducing Agent | Potential Hybrid Molecule |

|---|---|---|---|

| This compound | 4-Aminophenol (analgesic pharmacophore) | NaBH(OAc)₃ | 4-((2-(2-Phenylethoxy)ethyl)amino)phenol |

| This compound | Piperazine (common CNS drug motif) | NaBH₃CN | 1-(2-(2-Phenylethoxy)ethyl)piperazine |

| This compound | Sulfanilamide (antibacterial pharmacophore) | NaBH(OAc)₃ | 4-Amino-N-(2-(2-phenylethoxy)ethyl)benzenesulfonamide |

Advanced Applications in Organic Synthesis and Chemical Biology Focusing on Intermediate Role

Utilization as a Building Block in Complex Chemical Synthesis

The aldehyde functionality in (2-Phenylethoxy)acetaldehyde serves as a reactive handle for numerous carbon-carbon bond-forming reactions, a cornerstone of complex molecule synthesis. While specific examples detailing the extensive use of this compound are not prevalent in readily accessible literature, its structural motifs suggest its utility in a variety of established synthetic methodologies. Aldehydes are well-known precursors in reactions such as the Wittig, Horner-Wadsworth-Emmons, and aldol (B89426) reactions, which are fundamental for elongating carbon chains and introducing stereocenters.

The phenylethoxy portion of the molecule can influence the steric and electronic environment of the aldehyde, potentially modulating its reactivity and selectivity in these transformations. Furthermore, this group can serve as a key structural element in the final target molecule or be modified in subsequent synthetic steps.

A related compound, 2-(2-oxo-2-phenylethoxy)acetaldehyde , has been mentioned in the context of rhodium-catalyzed asymmetric addition/aldol cascades. This suggests that molecules containing the phenylethoxyacetaldehyde framework can participate in sophisticated, metal-catalyzed cascade reactions to generate stereochemically rich products. Such processes are highly valued in modern organic synthesis for their efficiency in building molecular complexity in a single step.

The potential applications of this compound as a building block are summarized in the table below, based on the known reactivity of aldehydes.

| Reaction Type | Potential Product Scaffold | Key Features |

| Wittig Olefination | Substituted Alkenes | Formation of a carbon-carbon double bond with control over stereochemistry. |

| Aldol Addition/Condensation | β-Hydroxy Aldehydes/Ketones or α,β-Unsaturated Carbonyls | Creation of new carbon-carbon bonds and introduction of hydroxyl and carbonyl functionalities. |

| Pictet-Spengler Reaction | Tetrahydro-β-carbolines or Tetrahydroisoquinolines | Construction of key heterocyclic cores found in many natural products and pharmaceuticals. |

| Reductive Amination | Substituted Amines | Introduction of nitrogen-containing functional groups. |

This table represents potential applications based on the known reactivity of the aldehyde functional group, as specific examples for this compound are limited in the surveyed literature.

Intermediacy in Multi-Step Organic Transformations

In the context of multi-step organic synthesis, this compound can be envisioned as a crucial intermediate that bridges simpler starting materials to more complex targets. Its synthesis from precursors like 2-phenylethanol (B73330) allows for the introduction of the aldehyde functionality at a specific point in a synthetic sequence. Once formed, this aldehyde can undergo a variety of transformations to further elaborate the molecular structure.

For instance, in a hypothetical multi-step synthesis, this compound could be generated and immediately trapped by a nucleophile or a reagent in a subsequent step. This "in situ" formation and reaction are common strategies in multi-step synthesis to handle reactive intermediates. The stability of the phenylethoxy group under various reaction conditions would be a key consideration in its utility as an intermediate.

The role of aldehydes as intermediates is well-established in numerous total synthesis campaigns. They are often generated through oxidation of primary alcohols or ozonolysis of alkenes and then participate in key bond-forming events that construct the carbon skeleton of the target molecule.

Chemoenzymatic Transformations and Biocatalytic Pathways Involving Analogues

While specific biocatalytic transformations involving this compound are not extensively documented, the field of chemoenzymatic synthesis offers powerful tools for the selective modification of aldehyde-containing molecules. Enzymes, particularly oxidoreductases, are highly effective in the asymmetric reduction of aldehydes to chiral alcohols, which are valuable building blocks for pharmaceuticals and other fine chemicals.

The biocatalytic reduction of α-substituted aldehydes has been explored, leading to the synthesis of enantiopure profens and profenols through dynamic asymmetric transformations. These processes often utilize alcohol dehydrogenases (ADHs) and can be highly atom-efficient. It is conceivable that analogues of this compound could be suitable substrates for such enzymatic reductions, providing access to enantioenriched 2-(2-phenylethoxy)ethan-1-ol derivatives.

The table below outlines potential chemoenzymatic transformations applicable to analogues of this compound based on established biocatalytic methods.

| Enzyme Class | Transformation | Potential Product | Significance |

| Alcohol Dehydrogenase (ADH) | Asymmetric Reduction | (R)- or (S)-2-(2-Phenylethoxy)ethan-1-ol | Access to enantiomerically pure chiral alcohols. |

| Aldehyde Dehydrogenase (ALDH) | Oxidation | (2-Phenylethoxy)acetic acid | Synthesis of carboxylic acid derivatives. |

| Transaminase (TAm) | Reductive Amination | Chiral amines | Introduction of a chiral amine center. |

This table illustrates potential biocatalytic applications for analogues of this compound based on known enzyme capabilities, as direct studies on the specified compound are not widely reported.

The integration of biocatalysis into synthetic routes involving aldehyde intermediates offers advantages in terms of selectivity, milder reaction conditions, and reduced environmental impact compared to traditional chemical methods. Future research in this area could unlock the full potential of this compound and its analogues in the efficient synthesis of valuable and complex molecules.

Future Perspectives and Emerging Research Areas for 2 Phenylethoxy Acetaldehyde Chemistry

Green Chemistry Approaches in Synthesis and Derivatization

The principles of green chemistry are increasingly being applied to the synthesis and derivatization of aromatic aldehydes like (2-Phenylethoxy)acetaldehyde to minimize environmental impact. Research is moving away from traditional methods that often rely on harsh conditions and hazardous reagents. matec-conferences.org A significant area of focus is the use of renewable feedstocks and biocatalysis. matec-conferences.orgrsc.org Biotechnological production of fragrance aldehydes is considered a promising alternative to chemical routes, addressing the societal shift towards more sustainable and natural products. nih.govresearchgate.net

Key green chemistry strategies include:

Biocatalysis: The use of enzymes and whole-cell biocatalysts offers a greener alternative to conventional oxidation methods. researchgate.net Enzymes operate under mild conditions, exhibit high selectivity, and are biodegradable, leading to safer and more environmentally friendly processes. researchgate.net For instance, the biocatalytic oxidation of alcohols to aldehydes is a key area of research for the flavor and fragrance industry. nih.gov

Renewable Feedstocks: There is growing interest in producing aromatic aldehydes from biomass. rsc.orgrsc.org Strategies like catalytic fractionation and ozonolysis of biomass are being explored to create sustainable production routes for compounds like vanillin, which could be adapted for other aromatic aldehydes. rsc.orgrsc.org

Alternative Energy Sources: Microwave-assisted organic synthesis is another green technology being applied. It offers high reaction rates, operational simplicity, and reduced by-product formation, making it a significant advancement for synthesizing various fragrance compounds, including aldehydes. matec-conferences.org A methodology for the fast and simple bioreduction of aromatic aldehydes to their corresponding alcohols has been developed using Aloe vera extract under microwave irradiation, showcasing a green chemistry approach. scielo.org.mx

Photocatalysis: Heterogeneous photocatalysis, utilizing solar energy, is gaining attention for the clean and environmentally friendly generation of aromatic aldehydes from corresponding alcohols in aqueous media at room temperature. nih.gov

Table 1: Comparison of Green Synthesis Approaches for Aromatic Aldehydes

| Approach | Key Features | Potential Advantages for this compound | Source(s) |

|---|---|---|---|

| Biocatalysis | Use of enzymes (e.g., alcohol oxidases, dehydrogenases) or whole-cell systems. | High selectivity, mild reaction conditions, reduced waste, potential for "natural" labeling. | nih.govresearchgate.net |

| Renewable Feedstocks | Utilization of biomass (e.g., lignin) as a starting material. | Reduces reliance on petrochemicals, sustainable sourcing. | rsc.orgrsc.org |

| Microwave-Assisted Synthesis | Application of microwave radiation to accelerate reactions. | Faster reaction times, higher yields, lower energy consumption. | matec-conferences.org |

| Photocatalysis | Use of light-activated catalysts to drive reactions. | Utilizes renewable solar energy, mild conditions, environmentally benign. | nih.gov |

Flow Chemistry and Continuous Processing for this compound Production

Flow chemistry and continuous processing, particularly using microreactor technology, are poised to revolutionize the production of fine chemicals, including this compound. nih.govnih.gov This technology offers significant advantages over traditional batch processing in terms of safety, efficiency, and scalability. nih.govchemistryviews.org

Microreactors provide superior heat and mass transfer, allowing for precise control over reaction conditions, which is crucial for fast and exothermic reactions often involved in aldehyde synthesis. nih.govchemistryviews.org This enhanced control can lead to higher product purity, improved yields, and shorter reaction times, while minimizing the formation of by-products. nih.govkrishisanskriti.org The small reaction volumes inherent to microreactors also enhance safety, especially when dealing with hazardous reagents or unstable intermediates. nih.gov

The application of flow chemistry is a key technology for sustainable manufacturing. nih.gov For fragrance synthesis, continuous-flow processes are being developed for reactions such as oxidation, enabling safer and more efficient production. For example, the oxidation of (+)-valencene to (+)-nootkatone proceeds significantly faster in a segmented gas-liquid flow system compared to batch conditions. nih.gov Similarly, an efficient continuous-flow process for synthesizing monoarylated acetaldehydes has been demonstrated, highlighting the potential for producing a variety of valuable compounds under mild conditions. acs.org The development of such continuous processes for the oxidation of 2-phenylethanol (B73330) or its derivatives could lead to a more economical and sustainable production of this compound.

Catalyst Development for Selective Transformations

The development of highly selective and efficient catalysts is central to advancing the synthesis of this compound. The primary transformation of interest is the selective oxidation of the precursor, 2-phenylethoxyethanol, to the desired aldehyde.

Current research in catalyst development focuses on several key areas:

Heterogeneous Catalysts: Solid catalysts are preferred for ease of separation and recycling, aligning with green chemistry principles. Titanosilicate catalysts, for example, have been shown to be effective in the ammoximation of acetaldehyde (B116499) to produce acetaldehyde oxime, demonstrating high conversion and selectivity. rsc.org Zinc oxide-modified mordenite (B1173385) has also been identified as an effective catalyst for the dehydrogenation of bioethanol to acetaldehyde in a flow process. helgroup.com

Photocatalysts: As mentioned, photocatalysis offers a green route to aldehyde synthesis. Research into novel photocatalytic systems, such as a Co(II)/C3N4 combined catalyst, demonstrates the ability to selectively convert substrates to aromatic aldehydes under mild conditions using oxygen as the oxidant. nih.gov Another study showed that a Cd-MOF/S/Ni–NiO composite material could be used for the highly selective photocatalytic oxidation of a lignin (B12514952) model compound, yielding an aldehyde product. rsc.org

Biocatalysts: Enzymes represent the pinnacle of selective catalysis. Alcohol dehydrogenases, flavin-dependent alcohol oxidases, and copper radical alcohol oxidases are three main classes of enzymes that catalyze the oxidation of alcohols to aldehydes. nih.govresearchgate.net Continued research into discovering new enzymes or engineering existing ones could provide highly specific biocatalysts for the production of this compound.

The goal is to design catalysts that provide high yields of the target aldehyde while minimizing over-oxidation to the corresponding carboxylic acid or other side reactions. rsc.org

Exploration of New Synthetic Pathways Inspired by Biological Systems

Nature provides a rich blueprint for the synthesis of complex molecules through highly efficient and specific enzymatic cascades. Researchers are increasingly looking to these biological systems to develop novel synthetic pathways for valuable chemicals like this compound.

The biosynthesis of the related fragrance compound 2-phenylethanol (2-PE) in organisms like yeast and plants has been studied extensively. uft-plovdiv.bgnih.gov In yeast, 2-PE is produced from L-phenylalanine via the Ehrlich pathway, which involves the key intermediate phenylacetaldehyde (B1677652). uft-plovdiv.bgnih.gov In plants like roses and tomatoes, the pathway also proceeds through 2-phenylacetaldehyde, which is then reduced to 2-phenylethanol by phenylacetaldehyde reductase (PAR) enzymes. nih.govresearchgate.netepa.gov

This understanding opens up several avenues for bio-inspired synthesis:

Metabolic Engineering: Microorganisms like Saccharomyces cerevisiae could potentially be engineered to produce this compound. This would involve introducing genes for enzymes capable of converting a suitable precursor, such as a phenylethoxy-containing amino acid or alcohol, through a modified Ehrlich-like pathway.

Cell-Free Enzymatic Synthesis: Recreating metabolic pathways in vitro using a cocktail of purified enzymes allows for high product concentrations without the limitations of cell viability. nih.gov A cell-free system could be designed to convert a substrate sequentially into this compound, mimicking a natural biosynthetic route.

Chemo-enzymatic Synthesis: This hybrid approach combines the strengths of traditional chemical synthesis and biocatalysis. elsevierpure.com For example, a precursor could be synthesized chemically and then converted to the final aldehyde product using a highly selective enzyme in the final step. The enzymatic synthesis of 2-phenylethyl acetate (B1210297), another rose-like aroma, has been successfully optimized using lipase, demonstrating the power of this approach. nih.gov

By harnessing the principles of biosynthesis, researchers aim to develop sustainable and highly specific routes to this compound that are difficult to achieve through conventional chemistry. cnr.it

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (2-Phenylethoxy)acetaldehyde, and how can its purity be validated in academic settings?

- Synthesis : The compound can be synthesized via etherification of acetaldehyde derivatives with 2-phenylethanol, followed by oxidation or selective protection-deprotection strategies. A related synthesis for phenyl ethyl oxyacetaldehyde (CAS# 41847-88-5) involves coupling phenethyl alcohol with acetaldehyde precursors under controlled acidic or basic conditions .

- Characterization : Gas chromatography-mass spectrometry (GC-MS) is recommended for structural validation, as it provides high-resolution mass data and fragmentation patterns specific to the phenyl ethoxy moiety. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the aldehyde functional group and ether linkage .

- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection at 220–280 nm is optimal for quantifying impurities. For example, DNPH (2,4-dinitrophenylhydrazine) derivatization coupled with HPLC has been used for acetaldehyde analogs, achieving detection limits of ~0.1 ppbv .